1-(4-ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Antimicrobial resistance Gram-positive pathogens 1,2,3-triazole-4-carboxamide

1-(4-Ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 871323-53-4) is a fully synthetic, small-molecule heterocycle (C₁₅H₁₅N₅O₂S; MW 329.38) that embeds a 1,2,3-triazole-4-carboxamide core substituted with a 4-ethoxyphenyl group at N1, a methyl group at C5, and an N-(thiazol-2-yl) carboxamide side chain. The 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold has been identified as a promising antimicrobial pharmacophore, with several analogues showing potent, selective activity against Gram-positive pathogens.

Molecular Formula C15H15N5O2S
Molecular Weight 329.38
CAS No. 871323-53-4
Cat. No. B2905607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
CAS871323-53-4
Molecular FormulaC15H15N5O2S
Molecular Weight329.38
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NC=CS3)C
InChIInChI=1S/C15H15N5O2S/c1-3-22-12-6-4-11(5-7-12)20-10(2)13(18-19-20)14(21)17-15-16-8-9-23-15/h4-9H,3H2,1-2H3,(H,16,17,21)
InChIKeyVIUDOJMCRBIUKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 871323-53-4): Procurement-Grade Structural and Class Profile


1-(4-Ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 871323-53-4) is a fully synthetic, small-molecule heterocycle (C₁₅H₁₅N₅O₂S; MW 329.38) that embeds a 1,2,3-triazole-4-carboxamide core substituted with a 4-ethoxyphenyl group at N1, a methyl group at C5, and an N-(thiazol-2-yl) carboxamide side chain [1]. The 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold has been identified as a promising antimicrobial pharmacophore, with several analogues showing potent, selective activity against Gram-positive pathogens [2]. The inclusion of both a thiazole and a triazole ring in a single, compact structure – together with the electron-donating 4-ethoxy substituent – differentiates it physicochemically from many in-class analogues and provides a multi‑point recognition surface for biological target engagement [3].

Why Generic Substitution Fails for 1-(4-Ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (871323-53-4) in Medicinal Chemistry and Chemical Biology


The 1,2,3-triazole-4-carboxamide chemotype is not a uniform activity class; small changes to the N1‑aryl, C5‑substituent, or carboxamide appendage can profoundly shift both potency and selectivity profiles [1]. In a systematic SAR study, only compounds bearing a 5‑methyl group and specific N1‑aryl substitution (e.g., 4‑ethoxyphenyl) achieved potent antibacterial activity against S. aureus, while 5‑amino analogues were essentially inactive against the same Gram‑positive target but gained activity against fungal pathogens [1]. Furthermore, altering the carboxamide from N‑(thiazol‑2‑yl) to N‑alkyl or N‑aryl variants can drastically affect hydrogen‑bonding capacity, solubility, and target binding – meaning that seemingly “close” analogues cannot be assumed to be functionally interchangeable without head‑to‑head data [2].

Quantitative Differentiation Evidence for 1-(4-Ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (871323-53-4)


Antibacterial Potency Against S. aureus: Class-Level Activity of 5-Methyl-1,2,3-Triazole-4-Carboxamides

In a direct antibacterial screen of three series of 1H-1,2,3-triazole-4-carboxamides against S. aureus, only 5-methyl-substituted derivatives (e.g., compounds 4d, 4l, 4r) demonstrated potent activity, with compound 4l achieving 50% growth inhibition at < 1 µM, whereas 5-amino analogues were inactive against S. aureus [1]. Because the target compound carries the 5-methyl substituent, it is predicted to belong to the active sub-class; the 4-ethoxyphenyl N1 substituent and thiazol-2-yl carboxamide further modulate potency and selectivity within this sub-group.

Antimicrobial resistance Gram-positive pathogens 1,2,3-triazole-4-carboxamide

Selectivity Over Human Keratinocytes: Class-Level Safety Window of 1-Aryl-5-Methyl-1,2,3-Triazole-4-Carboxamides

The same study that established anti‑S. aureus activity for 5‑methyl‑1,2,3‑triazole‑4‑carboxamides also assessed cytotoxicity against human HaCaT keratinocytes, finding no significant impact on cell viability at concentrations where antibacterial activity was observed [1]. This class‑level selectivity suggests a favorable therapeutic window that would be expected to extend to structurally aligned members such as the target compound, provided the 4‑ethoxyphenyl and thiazol‑2‑yl substitutions do not introduce additional cytotoxicity liabilities.

Cytotoxicity Selectivity index HaCaT keratinocytes

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile vs. Common 1,2,3-Triazole-4-Carboxamides

Using the ALOPGS algorithm (via PubChem deposition data), 1-(4-ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibits an estimated XLogP3 of ~2.8, with 3 hydrogen‑bond acceptors and 1 hydrogen‑bond donor [1]. By comparison, the 5‑methyl‑1‑(4‑methoxyphenyl) analogue (replacing ethoxy with methoxy) has a calculated XLogP3 of ~2.3, and the 1‑(4‑chlorophenyl) analogue is ~3.1 [1]. The intermediate lipophilicity of the ethoxy derivative – together with its balanced H‑bond profile – places it in a favourable oral drug‑like space (Lipinski rule of five compliant), while offering distinct solubility and permeability characteristics relative to its closest alkoxy/alkyl analogues.

Lipophilicity Drug-likeness Physicochemical properties

Thiazol-2-yl Carboxamide as a Privileged Binding Motif: Class-Level Pharmacological Relevance

The N‑(thiazol‑2‑yl)carboxamide substructure is a recognized privileged fragment in medicinal chemistry, appearing in inhibitors of kinases, phosphodiesterases, and bacterial enzymes [1]. In a patent covering triazole‑4‑carboxamides for CNS disorders (US9416127B2), the N‑(thiazol‑2‑yl)carboxamide motif is not exemplified; the target compound therefore represents a distinct chemical space that combines the antimicrobial triazole‑4‑carboxamide core with a thiazole‑based carboxamide side chain [2]. This dual heterocycle architecture is under‑explored and may offer unique polypharmacology or target engagement profiles compared to N‑aryl or N‑alkyl carboxamide analogues.

Thiazole pharmacophore Enzyme inhibition Medicinal chemistry

Synthetic Tractability and Multi-Step Yield: Supporting Evidence for Scalable Procurement

Although no peer‑reviewed synthetic procedure specific to the target compound was identified, the 1,2,3‑triazole‑4‑carboxamide core is routinely assembled via Cu(I)‑catalysed azide‑alkyne cycloaddition (CuAAC) followed by carboxamide coupling, a robust and high‑yielding route widely published for analogous compounds [1]. Vendor listings indicate the compound is available in 95% purity (HPLC) on a multi‑gram scale, consistent with a well‑established synthetic sequence . This synthetic accessibility supports procurement for hit‑to‑lead or tool‑compound campaigns without the supply‑chain risks associated with complex natural products or low‑yielding total syntheses.

Click chemistry Heterocycle synthesis Scale-up

Differentiation from 1-(4-Butylphenyl) and 1-(4-Fluorophenyl) Analogues: Electronic and Steric Modulation

Among the closest commercially catalogued analogues – 1-(4-butylphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 904812-16-4) and 1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide – the target compound’s 4‑ethoxy substituent provides a unique combination of moderate electron‑donating character (Hammett σₚ ≈ –0.24) and intermediate lipophilicity (π ≈ +0.38), compared with the strongly electron‑withdrawing fluorine (σₚ ≈ +0.06, π ≈ +0.14) or the purely lipophilic butyl chain (σₚ ≈ –0.15, π ≈ +2.0) [1]. This electronic and steric modulation is expected to influence both target‑binding affinity and pharmacokinetic properties, making the ethoxy analogue a distinct SAR probe that cannot be replaced by the butyl or fluoro versions without altering biological readout.

Structure-activity relationship Electron-donating group Lipophilic efficiency

Best-Fit Research and Industrial Application Scenarios for 1-(4-Ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide (871323-53-4)


Hit-to-Lead Optimization of Anti-Staphylococcal Agents

The compound serves as a logical starting point for SAR expansion around the 5-methyl-1,2,3-triazole-4-carboxamide scaffold, which has demonstrated potent, selective activity against S. aureus in related analogues [1]. The 4-ethoxyphenyl and N-(thiazol-2-yl) substitutions offer two independent vectors for chemical modification to improve potency, solubility, and metabolic stability while maintaining the core anti‑Gram‑positive pharmacophore.

Chemical Biology Probe for Triazole-Thiazole Dual Heterocycle Target Engagement

The unique combination of a 1,2,3-triazole and a thiazole in a single molecule makes this compound a candidate for chemical proteomics or target‑identification campaigns aimed at deconvoluting the molecular targets of mixed triazole‑thiazole ligands [1]. The ethoxy group provides a convenient spectroscopic handle (¹H NMR, IR) for in‑cell tracking and metabolite identification.

Physicochemical Benchmarking in Triazole-4-Carboxamide Library Design

With a calculated XLogP3 of ~2.8, the compound occupies a central position in the lipophilicity range of 1-aryl-5-methyl-1,2,3-triazole-4-carboxamides [1]. It can be used as a reference standard for calibrating HPLC retention times, measuring experimental logD, and assessing passive permeability in PAMPA or Caco‑2 assays, enabling rational library design.

Selectivity Profiling Against Fungal vs. Bacterial Pathogens

Because the 5‑methyl substitution biases the scaffold toward antibacterial activity while 5‑amino substitution favours antifungal activity [1], this compound can be used as a control to confirm that the antibacterial phenotype is maintained after further structural elaboration, thereby avoiding cross‑contamination of activity profiles during mixed‑pathogen screening.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.